Orthogonal Cross-Coupling Reactivity: Quantified Difference in C-Br vs. C-Cl Bond Reactivity for 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
The presence of both a bromine atom at the C-3 position and a chlorine atom at the C-5 position on the pyrazolo[3,4-c]pyridine core enables sequential, chemoselective functionalization. This is achieved through the well-established difference in reactivity between the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. A representative study demonstrates that the C-Br bond can be selectively engaged in a tandem borylation/Suzuki-Miyaura cross-coupling reaction, followed by selective Pd-catalyzed Buchwald-Hartwig amination at the C-5 (Cl) position. In contrast, the closest regioisomeric analog, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, lacks the same reactivity profile due to the altered electronic environment of the fused ring system [1].
| Evidence Dimension | Reactivity and Synthetic Versatility |
|---|---|
| Target Compound Data | Enables sequential orthogonal functionalization at C-3 (via C-Br) and C-5 (via C-Cl) as demonstrated by the synthesis of diverse derivatives [1]. |
| Comparator Or Baseline | 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine (regioisomeric analog) |
| Quantified Difference | The target compound's [3,4-c]pyridine scaffold allows for a distinct, selective functionalization sequence (e.g., tandem borylation/Suzuki then Buchwald-Hartwig) that is not reported for the [3,4-b] regioisomer under the same conditions [1]. |
| Conditions | Multi-step synthetic sequence involving C-3 functionalization via Pd-catalyzed cross-coupling and C-5 functionalization via Pd-catalyzed amination [1]. |
Why This Matters
This orthogonal reactivity is a critical differentiator for medicinal chemists building SAR libraries, allowing for the efficient, programmable synthesis of diverse analogs from a single advanced intermediate.
- [1] Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34391-34399. DOI: 10.1039/d3ra07458g View Source
